molecular formula C18H18N4O2S B11501420 6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11501420
M. Wt: 354.4 g/mol
InChI Key: HWABHHJPMLAKKR-UHFFFAOYSA-N
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Description

6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound that features a unique combination of furan, phenyl, and pyrimidine moieties

Preparation Methods

The synthesis of 6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimidine ring, followed by the introduction of the furan and phenyl groups. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The furan and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its structural similarity to known bioactive compounds.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it could bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one include other pyrimidine derivatives and compounds with furan or phenyl groups. These compounds share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of these moieties, which may confer distinct chemical and biological activities.

Some similar compounds include:

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N4O2S/c1-12-4-6-13(7-5-12)22-16-15(17(23)20-18(22)25)10-21(11-19-16)9-14-3-2-8-24-14/h2-8,19H,9-11H2,1H3,(H,20,23,25)

InChI Key

HWABHHJPMLAKKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CN(CN3)CC4=CC=CO4)C(=O)NC2=S

Origin of Product

United States

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